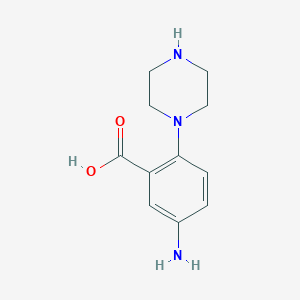

5-Amino-2-piperazin-1-ylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

168123-46-4 |

|---|---|

Molecular Formula |

C11H15N3O2 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

5-amino-2-piperazin-1-ylbenzoic acid |

InChI |

InChI=1S/C11H15N3O2/c12-8-1-2-10(9(7-8)11(15)16)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2,(H,15,16) |

InChI Key |

YUYHNSIYKATXEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)N)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 5 Amino 2 Piperazin 1 Ylbenzoic Acid Scaffolds

Retrosynthetic Analysis and Key Disconnection Strategies for 5-Amino-2-piperazin-1-ylbenzoic Acid

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound (1), the primary disconnection points are the C-N bonds connecting the piperazine (B1678402) ring to the benzoic acid core.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Nucleophilic Aromatic Substitution (SNAr) Route. This is often the most direct and industrially viable approach. The key disconnection is the C2-N bond between the benzene (B151609) ring and the piperazine moiety. This leads to piperazine (2) and a 2-halo-5-aminobenzoic acid derivative. However, to facilitate the SNAr reaction, a strong electron-withdrawing group is required to activate the aromatic ring. Therefore, a more practical precursor is a 2-halo-5-nitrobenzoic acid (3), where the nitro group serves this purpose. The amino group in the final product (1) can be obtained through the reduction of the nitro group in the intermediate (4). This strategy relies on the differential reactivity of the C2 position, activated by both the adjacent carboxylate and the para-nitro group. The starting material, 2-fluoro-5-nitrobenzoic acid or 2-chloro-5-nitrobenzoic acid, is a common and accessible precursor.

Pathway B: Palladium-Catalyzed Cross-Coupling Route. An alternative disconnection involves a palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination. This approach also disconnects the C2-N bond, leading to piperazine (2) and a 2-halo-5-aminobenzoic acid derivative (5). This method offers mild reaction conditions and broad functional group tolerance but may require more expensive catalysts and ligands compared to the SNAr approach. The order of operations (amination followed by potential modification of other groups) is a key consideration in this pathway.

The SNAr approach (Pathway A) is generally preferred due to its efficiency and the use of relatively inexpensive starting materials. The synthesis hinges on the successful execution of the nucleophilic substitution followed by a selective reduction of the nitro group.

Optimized Reaction Conditions and Methodologies for Core Scaffold Synthesis

The synthesis of the this compound scaffold can be achieved through several established organic chemistry methodologies. The optimization of these reactions is critical for achieving high yields and purity.

While not the most direct route to the target scaffold, palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C or C-N bonds and could be hypothetically applied. The Suzuki-Miyaura coupling, for instance, is a versatile method for forming biaryl compounds harvard.edu. A plausible, albeit less common, strategy could involve coupling an aryl boronic acid or ester with a suitable aryl halide.

For a related system, one could envision a Suzuki-Miyaura reaction between a piperazine-functionalized aryl boronate and a halogenated aminobenzoic acid derivative. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

| Parameter | Typical Conditions for Suzuki-Miyaura Coupling |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ |

| Ligand | SPhos, XPhos, tBuBrettPhos, PPh₃ |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |

| Solvent | Dioxane, Toluene, THF (often with water) |

| Temperature | Room Temperature to 100 °C |

This table presents generalized conditions for Suzuki-Miyaura reactions, which would require optimization for the specific substrates related to the this compound scaffold. harvard.eduyonedalabs.comresearchgate.net

The most practical and widely applicable method for synthesizing the core scaffold is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of an activated aryl halide with piperazine. The synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles has been successfully achieved using a similar piperazinylation step nih.gov.

The synthesis typically starts with 2-fluoro-5-nitrobenzoic acid or 2-chloro-5-nitrobenzoic acid. The fluorine atom is a particularly good leaving group for SNAr reactions. The reaction with an excess of piperazine, which acts as both the nucleophile and the base, proceeds to yield 2-(piperazin-1-yl)-5-nitrobenzoic acid.

| Parameter | Optimized Conditions for SNAr Reaction |

| Substrate | 2-Fluoro-5-nitrobenzoic acid |

| Nucleophile | Piperazine (excess) |

| Solvent | Toluene, Dimethyl Sulfoxide (DMSO), Chlorobenzene |

| Base | Piperazine (self-basing) or K₂CO₃ |

| Temperature | Reflux (typically 80-120 °C) |

| Reaction Time | 4-24 hours |

This table outlines typical conditions for the SNAr-mediated introduction of a piperazine moiety onto an activated nitrobenzoic acid ring. nih.gov

Following the successful introduction of the piperazine ring via SNAr to form 2-(piperazin-1-yl)-5-nitrobenzoic acid, the final step in synthesizing the core scaffold is the reduction of the nitro group to an amine. This transformation must be selective to avoid affecting the carboxylic acid or the aromatic ring.

Catalytic hydrogenation is a common and clean method for this reduction. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a standard choice. The reaction is typically carried out under an atmosphere of hydrogen gas.

| Reduction Method | Reagents and Conditions | Selectivity |

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, Methanol or Ethanol, Room Temp | High selectivity for nitro group reduction. |

| Transfer Hydrogenation | Hydrazine hydrate, Pd/C or Co@NC, 80 °C | Excellent for substrates with sensitive functional groups. rsc.org |

| Metal Reduction | Zn dust, CO₂/H₂O system, 25 °C | A green method that selectively reduces nitroarenes to N-arylhydroxylamines, which can be further reduced. rsc.org |

This table summarizes various methods for the selective reduction of the nitro group in the 2-(piperazin-1-yl)-5-nitrobenzoic acid intermediate.

Applying green chemistry principles to the synthesis of the this compound scaffold can reduce environmental impact and improve safety. Key areas of focus include the choice of solvents, catalysts, and reaction conditions.

For the nitro group reduction step, traditional methods often use stoichiometric metal reductants that generate significant waste. Sustainable alternatives include:

Catalytic Transfer Hydrogenation: This method avoids the use of flammable hydrogen gas by using a hydrogen donor like hydrazine hydrate or isopropanol rsc.orgzenodo.orgrsc.org. Recent research has focused on using highly efficient and reusable single-site iron catalysts (FeNx@C) derived from biomass, which operate with isopropanol as the hydrogen source zenodo.orgrsc.org.

Biocatalysis: A heterogeneous biocatalyst using a carbon-supported hydrogenase enzyme can facilitate the hydrogenation of nitroarenes in mild, aqueous conditions using H₂ at atmospheric pressure. This approach shows high selectivity for the nitro group over other reducible functionalities nih.gov.

Use of Greener Solvents: For the SNAr reaction, replacing solvents like DMSO with more environmentally benign options such as toluene or exploring aqueous conditions where possible can improve the green profile of the synthesis.

These methodologies not inly align with the principles of green chemistry but also offer high selectivity and efficiency rsc.orgnih.govacs.org.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

The this compound scaffold offers three primary points for derivatization to create a chemical library for SAR studies: the 5-amino group, the carboxylic acid, and the N4-position of the piperazine ring.

Modification of the 5-Amino Group: The primary aromatic amine is a versatile handle for various chemical transformations.

Acylation/Amidation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields a range of amide derivatives. N-acetylation is a common modification studied in biological systems nih.gov.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base like pyridine produces sulfonamides.

Alkylation: Reductive amination with aldehydes or ketones can introduce alkyl substituents.

Modification of the Carboxylic Acid Group: The carboxyl group can be converted into several other functional groups.

Amidation: This is one of the most common derivatizations in medicinal chemistry. Coupling the carboxylic acid with a diverse range of primary or secondary amines using standard peptide coupling reagents forms a library of amides ijpsr.comacgpubs.orgresearchgate.net.

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via other methods provides esters.

Modification of the Piperazine N4-Nitrogen: The secondary amine of the piperazine ring is a key site for introducing diversity.

Alkylation/Arylation: The nitrogen can be alkylated with alkyl halides or subjected to reductive amination. It can also be arylated using Buchwald-Hartwig or SNAr conditions with suitable aryl halides.

Acylation/Sulfonylation: Similar to the 5-amino group, this nitrogen can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. The synthesis of piperazinyl amides is a well-established procedure calvin.edu.

| Modification Site | Reaction Type | Reagents | Resulting Functional Group |

| 5-Amino Group | Acylation | Acyl Chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride, Pyridine | Sulfonamide | |

| Carboxylic Acid | Amidation | Amine, EDC, HOBt | Amide |

| Esterification | Alcohol, H₂SO₄ | Ester | |

| Piperazine N4 | N-Alkylation | Alkyl Halide, K₂CO₃ | Tertiary Amine |

| N-Acylation | Acyl Chloride, Et₃N | Amide |

This interactive table summarizes the primary derivatization strategies for SAR studies on the this compound scaffold. nih.govresearchgate.net

N-Alkylation and N-Acylation of the Piperazine Moiety

The piperazine moiety of this compound contains a reactive secondary amine (N-4) that is a prime site for N-alkylation and N-acylation reactions. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

N-Alkylation: The introduction of alkyl groups at the N-4 position of the piperazine ring is a common strategy to enhance metabolic stability and tune the basicity of the molecule. N-alkylation can be achieved through various methods, including reductive amination and nucleophilic substitution with alkyl halides. For instance, N-alkylation of related piperazine-containing compounds has been successfully performed using alkyl bromides. In some synthetic routes, the piperazine nitrogen is reacted with an appropriate alkyl halide to introduce diverse substituents.

N-Acylation: N-acylation of the piperazine ring introduces an amide bond, which can serve as a hydrogen bond donor or acceptor, influencing the compound's binding affinity to its biological target. This modification is typically achieved by reacting the piperazine with acyl chlorides, carboxylic acids activated with coupling agents, or anhydrides. A variety of N-acyl derivatives of similar piperazine scaffolds have been synthesized to explore their therapeutic potential. For example, the reaction of a piperazine with a benzoic acid derivative in the presence of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) is a widely used method for amide bond formation nih.govijpsr.com.

A representative scheme for N-acylation is the coupling of a carboxylic acid with the piperazine nitrogen, often facilitated by reagents such as EDC and 1-hydroxybenzotriazole (HOBt). This method has been employed in the synthesis of a novel 4-(benzo nih.govmolbase.comdioxol-5-ylmethyl) piperazine amide derivative ijpsr.com.

| Modification Type | Reagent Class | Specific Example | Purpose of Modification |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Propyl bromide | Improve metabolic stability, alter basicity |

| N-Acylation | Acyl Chloride | Benzoyl chloride | Introduce hydrogen bonding interactions |

| N-Acylation | Activated Carboxylic Acid | Benzoic acid with EDC/HOBt | Enhance binding affinity |

Modifications at the Carboxylic Acid Functionality (e.g., Esterification, Amide Formation)

The carboxylic acid group of the this compound scaffold is another key site for chemical derivatization, primarily through esterification and amide formation. These modifications can significantly impact the compound's solubility, cell permeability, and interaction with biological targets.

Esterification: The conversion of the carboxylic acid to an ester can mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially improving cell membrane permeability. Esterification can be carried out under acidic conditions with an alcohol or through reaction with alkyl halides in the presence of a base. The synthesis of aminobenzoate esters via transesterification is a documented method nih.gov.

Amide Formation: Amide bond formation at the carboxylic acid position is a widely utilized strategy in drug discovery to introduce a diverse range of substituents and to mimic peptide bonds. This is typically achieved by activating the carboxylic acid with a coupling agent, such as HATU, HBTU, or EDC, followed by the addition of a primary or secondary amine. The synthesis of piperazine amides from benzoic acid derivatives has been extensively reported, highlighting the versatility of this reaction in creating compound libraries with varied functionalities nih.govijpsr.comnih.gov. The choice of the amine component allows for the introduction of various chemical groups, including alkyl, aryl, and heterocyclic moieties.

Substitution Pattern Variations on the Benzoic Acid Ring

Altering the substitution pattern on the benzoic acid ring of the this compound scaffold is a critical strategy for fine-tuning the electronic properties and steric profile of the molecule. The existing amino group at the 5-position can be modified, or additional substituents can be introduced onto the aromatic ring.

The amino group can be a handle for further functionalization, such as acylation or alkylation, although chemoselectivity with the piperazine nitrogen needs to be considered. Diazotization of the amino group can lead to the introduction of a variety of other functional groups.

Incorporation of Heterocyclic and Aromatic Moieties

The incorporation of additional heterocyclic and aromatic moieties onto the this compound scaffold can lead to compounds with enhanced biological activity and improved physicochemical properties. These groups can be introduced at several positions, most commonly via N-alkylation or N-acylation of the piperazine nitrogen or through amide bond formation at the carboxylic acid functionality.

The attachment of heterocyclic rings, such as pyridine, benzimidazole, or isoquinoline, has been explored in the development of antagonists for chemokine receptors like CXCR4 nih.gov. These heterocyclic moieties can engage in specific interactions with the target protein, such as pi-stacking or hydrogen bonding, leading to increased potency and selectivity. The synthesis of such derivatives often involves the coupling of the core scaffold with a pre-functionalized heterocycle.

| Point of Attachment | Incorporated Moiety | Synthetic Strategy | Potential Benefit |

|---|---|---|---|

| Piperazine N-4 | Benzyl | N-Alkylation with benzyl bromide | Increased lipophilicity |

| Carboxylic Acid | Substituted Aniline | Amide coupling | Introduction of aromatic interaction points |

| Piperazine N-4 | Pyridine | N-Alkylation with a chloromethylpyridine | Modulation of solubility and basicity |

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often requires careful control of chemo-, regio-, and stereoselectivity to obtain the desired products with high purity.

Chemoselectivity: The scaffold presents multiple reactive sites, including the secondary amine of the piperazine, the primary aromatic amine, and the carboxylic acid. Selective functionalization of one site over the others is a key challenge. For instance, during N-acylation of the piperazine, the aromatic amino group might also react. This can be addressed by using protecting groups or by carefully controlling the reaction conditions to exploit the different nucleophilicity of the two amino groups. The piperazine nitrogen is generally more nucleophilic than the aromatic amine, allowing for a degree of selective reaction under controlled conditions. The development of chemoselective modifications of amino acids in peptides and proteins highlights the importance of such control in complex molecules chemrxiv.org.

Regioselectivity: In cases where the aromatic ring is further substituted, the position of the new substituent is governed by the directing effects of the existing groups (the amino and piperazinyl groups, which are ortho-, para-directing, and the carboxylic acid group, which is meta-directing). The synthesis of specific regioisomers often requires a multi-step synthetic sequence starting from appropriately substituted precursors. The regioselective synthesis of related heterocyclic systems, such as indanones and quinazolines, has been a subject of study, demonstrating the importance of reaction conditions in directing the outcome of a reaction d-nb.infomdpi.com.

Stereoselectivity: If chiral centers are introduced into the derivatives of this compound, for example, through the incorporation of a chiral side chain, controlling the stereochemistry is crucial, as different enantiomers or diastereomers can have vastly different biological activities. The use of chiral starting materials, chiral catalysts, or chiral auxiliaries can be employed to achieve high stereoselectivity. The stereoselective synthesis of piperidine and other nitrogen-containing heterocycles is a well-established field, with enzymes often being used to achieve high levels of regio- and stereoselectivity in organic reactions mdpi.com.

Scale-Up Considerations and Process Chemistry Aspects for Research Applications

The transition of a synthetic route for this compound derivatives from a laboratory scale to a larger scale for extensive research applications, such as in vivo studies, requires careful consideration of several process chemistry aspects.

Route Selection: The chosen synthetic route should be robust, reproducible, and economically viable. It should ideally involve a minimal number of steps and utilize readily available and inexpensive starting materials.

Reagent and Solvent Selection: The reagents and solvents used should be safe to handle on a larger scale and should be easily removable from the final product. The use of hazardous or environmentally persistent chemicals should be minimized. The large-scale application of amide coupling reagents, for instance, favors those that are reliable, affordable, and easy to handle researchgate.net.

Purification: The purification methods should be scalable. While chromatography is often used in the laboratory, crystallization, distillation, or extraction are generally preferred for large-scale production due to their lower cost and higher throughput.

Process Safety: A thorough safety assessment of the entire process is essential to identify and mitigate any potential hazards, such as exothermic reactions or the formation of unstable intermediates.

By addressing these considerations, a synthetic process can be developed that is suitable for the efficient and safe production of this compound derivatives in the quantities required for advanced research applications.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 5 Amino 2 Piperazin 1 Ylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. By probing the magnetic properties of atomic nuclei, NMR can elucidate the carbon-hydrogen framework, identify functional groups, and reveal through-bond and through-space atomic correlations.

One-dimensional (1D) NMR spectra are fundamental for the initial structural assessment of 5-Amino-2-piperazin-1-ylbenzoic acid.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic, piperazine (B1678402), and exchangeable (amine and carboxyl) protons. The aromatic region would likely display three signals corresponding to the protons at the C3, C4, and C6 positions of the 1,2,4-trisubstituted benzene (B151609) ring. The piperazine ring protons typically appear as two distinct multiplets due to their different chemical environments relative to the aromatic ring. nih.govmdpi.comresearchgate.net The protons of the primary amine (-NH₂) and the carboxylic acid (-COOH) would appear as broad singlets, with the carboxylic proton being significantly downfield (>10 ppm), and their exact chemical shifts are highly dependent on the solvent, concentration, and temperature. chegg.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, eleven distinct signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (>165 ppm). rsc.orgmdpi.com The six carbons of the aromatic ring would appear in the typical aromatic region (approx. 110-160 ppm), with the carbons directly attached to substituents (C1, C2, C5) showing distinct shifts from the protonated carbons (C3, C4, C6). The four carbons of the piperazine ring are expected in the 40-55 ppm range. nih.govmdpi.comresearchgate.net

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could be employed to differentiate the three unique nitrogen environments in the molecule: the primary aromatic amine (-NH₂), the nitrogen of the piperazine ring attached to the benzene ring (N1), and the secondary amine nitrogen within the piperazine ring (N4).

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a solvent like DMSO-d₆.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | > 12.0 | broad singlet (br s) | N/A |

| H-6 | 7.5 - 7.8 | doublet (d) | J ≈ 8-9 |

| H-4 | 6.8 - 7.1 | doublet of doublets (dd) | J ≈ 8-9, 2-3 |

| H-3 | 6.6 - 6.9 | doublet (d) | J ≈ 2-3 |

| NH₂ | 4.5 - 5.5 | broad singlet (br s) | N/A |

| Piperazine H (4H) | 3.0 - 3.4 | multiplet (m) | N/A |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 167 - 170 |

| C-5 (C-NH₂) | 148 - 152 |

| C-2 (C-Pip) | 145 - 150 |

| C-1 (C-COOH) | 128 - 132 |

| C-6 | 125 - 128 |

| C-4 | 118 - 122 |

| C-3 | 115 - 118 |

| Piperazine C (2C) | 48 - 52 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the adjacent aromatic protons (H3-H4, H4-H6), confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to definitively assign the protonated aromatic carbons (C3, C4, C6) and the piperazine carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for identifying and assigning quaternary (non-protonated) carbons. For instance, the piperazine protons closest to the ring would show a correlation to C2, and the aromatic proton H3 would correlate to the carboxyl carbon (C1) and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected by bonds. It can provide conformational information and confirm attachments. A key expected NOESY correlation would be between the aromatic proton H-6 and the adjacent methylene (B1212753) protons of the piperazine ring.

For pharmaceutical compounds, the solid-state form is of critical importance. Solid-State NMR (SSNMR) is a key technique for characterizing these forms. europeanpharmaceuticalreview.com Different crystalline forms of a substance, known as polymorphs, can have different physical properties. SSNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), can readily distinguish between polymorphs because the subtle differences in crystal packing lead to distinct chemical shifts. researchgate.netnih.gov The number of unique resonances observed in the SSNMR spectrum for a single carbon can reveal the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice. researchgate.net This makes SSNMR a powerful tool for quality control and for studying the stability of different solid forms of this compound.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight, confirm the molecular formula, and gain structural information through fragmentation analysis. The calculated exact mass of this compound (C₁₁H₁₅N₃O₂) is 221.11643 Da.

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. Due to the presence of both acidic (carboxyl) and basic (amino, piperazine) functional groups, the molecule can be ionized in either positive or negative mode.

Positive Ion Mode: The molecule is expected to readily accept a proton (protonate), primarily on one of the basic nitrogen atoms of the piperazine ring, to form the pseudomolecular ion [M+H]⁺ at an m/z of approximately 222.12.

Negative Ion Mode: The molecule can lose a proton (deprotonate) from the carboxylic acid group to form the [M-H]⁻ ion at an m/z of approximately 220.11.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be performed to study its fragmentation pattern. Common fragmentation pathways for N-arylpiperazines involve the cleavage of the piperazine ring. researchgate.net Expected fragment ions would result from the loss of parts of the piperazine moiety, providing valuable structural confirmation.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. mdpi.com By comparing the experimentally measured exact mass to the calculated mass, the molecular formula can be confirmed with high confidence, distinguishing it from other potential compounds with the same nominal mass.

HRMS Data for Molecular Formula Confirmation

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₆N₃O₂⁺ | 222.12370 |

| [M+Na]⁺ | C₁₁H₁₅N₃O₂Na⁺ | 244.10564 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. While specific experimental MS/MS data for this compound is not extensively documented in publicly available literature, its fragmentation pathway can be predicted based on the known behavior of related compounds, such as amino acids and piperazine derivatives. nih.govresearchgate.net

Upon electrospray ionization (ESI) in positive ion mode, the molecule is expected to readily protonate at several basic sites, including the piperazine nitrogens and the primary amino group, to form the precursor ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation through several key pathways:

Loss of Water and Carbon Monoxide: A common fragmentation pattern for protonated α-amino acids involves the sequential loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid moiety. nih.gov This would result in a significant fragment ion, [M+H - H₂O - CO]⁺.

Piperazine Ring Fragmentation: The piperazine ring is another likely site of fragmentation. Cleavage of the C-N bonds within the piperazine ring can lead to a series of characteristic neutral losses and charged fragments. researchgate.net A common pathway for N-arylpiperazines involves the cleavage of the ring, leading to the formation of an ion representing the protonated aryl portion and the loss of piperazine-related fragments.

Loss of Ammonia (B1221849): Fragmentation can also be initiated by the loss of ammonia (NH₃) from the protonated primary amino group, although this is sometimes a less favorable pathway compared to the loss of water and CO from the carboxylic acid group in similar structures. nih.gov

A plausible fragmentation cascade would begin with the loss of H₂O and CO, followed by cleavages within the piperazine ring system. The relative abundance of the various fragment ions would depend on the collision energy and the specific instrumentation used. nih.govnih.gov High-resolution mass spectrometry would be crucial to accurately determine the elemental composition of each fragment and differentiate between isobaric species. nih.gov

Table 1: Predicted MS/MS Fragmentation of [this compound + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Identity |

| 222.12 | 176.09 | H₂O + CO | Ion resulting from decarboxylation and dehydration |

| 222.12 | 205.12 | NH₃ | Ion from loss of the primary amino group |

| 222.12 | 179.10 | C₃H₆N | Ion from piperazine ring cleavage |

| 222.12 | 135.08 | C₄H₉N₂ | Ion representing the aminobenzoic acid moiety |

Note: The m/z values are theoretical and based on monoisotopic masses. Actual experimental values may vary slightly.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The structure of this compound contains several key functional groups that would give rise to distinct peaks in its IR and Raman spectra:

Amino Group (-NH₂): This group will exhibit N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches. pressbooks.pubyoutube.com N-H bending vibrations are expected in the 1560-1640 cm⁻¹ range.

Carboxylic Acid (-COOH): The O-H stretch of the carboxylic acid will be a very broad band, typically in the 2500-3300 cm⁻¹ region, due to hydrogen bonding. The carbonyl (C=O) stretch is a strong, sharp peak expected around 1700-1725 cm⁻¹. libretexts.org The C-O stretching and O-H bending vibrations will appear in the fingerprint region (1210-1320 cm⁻¹ and 1380-1440 cm⁻¹, respectively). core.ac.uk

Piperazine Ring: C-H stretching vibrations of the methylene groups in the piperazine ring are expected in the 2800-3000 cm⁻¹ region. C-N stretching vibrations will be found in the 1020-1250 cm⁻¹ range. core.ac.uk

Aromatic Ring: The aromatic C-H stretching vibrations will occur just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz The characteristic C=C stretching vibrations of the benzene ring will appear as a series of peaks in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 675-900 cm⁻¹ range.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium-Strong | Medium |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) | Strong | Weak |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | Piperazine Ring | 2800 - 3000 | Medium | Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong | Medium |

| N-H Bend | Primary Amine | 1560 - 1640 | Medium | Weak |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1210 - 1440 | Strong | Medium |

| C-N Stretch | Piperazine/Amine | 1020 - 1250 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org The primary chromophore in this compound is the substituted benzene ring. The amino, piperazinyl, and carboxyl groups act as auxochromes, modifying the absorption characteristics of the benzene ring.

The electronic transitions expected for this molecule are primarily π → π* transitions associated with the aromatic system. libretexts.org The presence of the electron-donating amino and piperazinyl groups, and the electron-withdrawing carboxyl group, is expected to cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzene. uobabylon.edu.iq

Specifically, two main absorption bands characteristic of substituted benzenes would be anticipated:

E₂-band: An intense absorption band, typically occurring between 230-280 nm, resulting from a π → π* transition of the benzene ring. The substitution pattern and the electronic nature of the substituents will significantly influence the exact position and intensity of this band.

B-band: A less intense, often structured band at longer wavelengths (above 280 nm), which is also a π → π* transition but is symmetry-forbidden in unsubstituted benzene. The presence of multiple substituents makes this transition more allowed, increasing its intensity.

Solvent polarity can also influence the UV-Vis spectrum. In polar solvents, n → π* transitions, if present (e.g., from the carbonyl group), may exhibit a hypsochromic (blue) shift, while π → π* transitions often show a slight bathochromic shift. shu.ac.ukuobabylon.edu.iq

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λₘₐₓ (nm) | Type of Transition | Chromophore |

| ~ 240 - 260 | π → π* (E₂-band) | Substituted Benzene Ring |

| ~ 280 - 320 | π → π* (B-band) | Substituted Benzene Ring |

Note: These are estimated values. Experimental determination is required for accurate data.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SCXRD) analysis of a suitable single crystal of this compound would provide precise information on bond lengths, bond angles, and torsional angles. researchgate.netpan.pl This would allow for the unambiguous determination of the molecule's conformation in the solid state.

While a crystal structure for this specific compound is not found in the searched literature, related structures suggest key conformational features. researchgate.netresearchgate.net The piperazine ring is expected to adopt a stable chair conformation. The relative orientation of the benzoic acid and piperazine moieties would be determined, revealing any intramolecular hydrogen bonding. Furthermore, SCXRD would elucidate the intermolecular interactions, such as hydrogen bonds involving the carboxylic acid, the primary amine, and the piperazine nitrogens, which dictate the crystal packing. nih.gov As the molecule is achiral, it will crystallize in a centrosymmetric or non-centrosymmetric space group that does not imply enantiomeric purity.

Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphism Assessment

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its crystallinity and crystal phase. nih.gov A PXRD pattern for a crystalline sample of this compound would consist of a series of sharp diffraction peaks at specific 2θ angles, which is characteristic of the material's crystal lattice. A broad, featureless pattern would indicate an amorphous solid.

This technique is particularly crucial for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. ucl.ac.ukrsc.org Different polymorphs can have different physical properties. Given the conformational flexibility of the piperazine ring and the presence of multiple hydrogen bond donors and acceptors, this compound has the potential to exhibit polymorphism. PXRD is a primary tool for identifying and distinguishing between different polymorphic forms, as each form will produce a unique diffraction pattern.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Chiral Structure Analysis (if applicable to chiral derivatives)

However, if chiral derivatives of this molecule were synthesized, CD spectroscopy would become a vital analytical tool. rsc.orgrsc.org Chirality could be introduced, for example, by substituting the piperazine ring with a chiral group or by resolving a chiral derivative. For such chiral derivatives, CD spectroscopy measures the differential absorption of left and right circularly polarized light.

The resulting CD spectrum would provide information about:

Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Absolute Configuration: Empirical rules or comparison with theoretical calculations can often allow for the assignment of the absolute configuration of the stereocenters based on the sign and shape of the Cotton effects in the CD spectrum. rsc.org

Conformational Analysis: CD spectroscopy is sensitive to the solution-state conformation of chiral molecules, providing insights that are complementary to solid-state methods like SCXRD.

For instance, a chiral derivative would be expected to show CD signals corresponding to the electronic transitions of the aromatic chromophore, which would become chirally perturbed by the nearby stereocenter. rsc.org

Preclinical Biological Activity Profiling and Mechanistic Elucidation of 5 Amino 2 Piperazin 1 Ylbenzoic Acid

In Vitro Biological Screening Methodologies

No specific enzyme inhibition or receptor binding data for 5-Amino-2-piperazin-1-ylbenzoic acid has been published. To determine such activity, the compound would need to be subjected to a panel of biochemical assays against various enzymatic targets or radioligand binding assays for a range of receptors.

There is no available information from cell-based assays to indicate how this compound might modulate cellular pathways. Such studies would be necessary to understand its potential effects on cellular functions like proliferation, apoptosis, or signal transduction.

While high-throughput screening is a common method for identifying novel bioactive compounds, there are no public reports of this compound being included in or identified as a hit from such screening campaigns.

Mechanistic Studies of Biological Activity

Without initial data from biological screening, the molecular targets of this compound remain unknown. Identification of specific protein interactions would be the first step in elucidating its mechanism of action.

As the primary molecular targets have not been identified, there is no research on the downstream signaling pathways or cellular responses that might be affected by this compound.

Proteomic and Metabolomic Approaches to Elucidate Biological Effects

To understand the comprehensive biological impact of this compound, proteomic and metabolomic analyses serve as powerful, unbiased tools. These "omics" technologies provide a global snapshot of the changes in protein expression and metabolite levels within a biological system following exposure to the compound, offering insights into its mechanism of action, target pathways, and potential off-target effects.

Proteomics: This approach aims to identify and quantify the entire set of proteins (the proteome) in cells or tissues. In the context of this compound, a typical workflow would involve treating a relevant cell line or animal model with the compound and comparing the resulting proteome to an untreated control. Using techniques like mass spectrometry, researchers can identify proteins that are significantly up- or downregulated. mdpi.com For instance, an integrative proteomic analysis could reveal that the compound affects proteins involved in specific signaling pathways, cellular metabolism, or structural components. mdpi.com The data generated can help pinpoint the molecular targets of the compound and elucidate the cellular processes it modulates. A comprehensive study of the proteome is essential for a thorough analysis of the compound's effects. mdpi.com

Illustrative Proteomic Analysis Findings

| Protein ID | Fold Change (Treated vs. Control) | Putative Biological Process |

|---|---|---|

| P12345 | 2.5 | Signal Transduction |

| Q67890 | -3.2 | Amino Acid Metabolism |

| A1B2C3 | 1.8 | Cell Cycle Regulation |

| D4E5F6 | -2.1 | Oxidative Stress Response |

This table represents hypothetical data to illustrate the potential output of a proteomic experiment.

Metabolomics: Complementary to proteomics, metabolomics involves the comprehensive study of small molecules, or metabolites, within a biological system. mdpi.com By analyzing the metabolome, researchers can assess how this compound alters the metabolic state of an organism. mdpi.com Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to identify and quantify a wide array of metabolites, including amino acids, lipids, sugars, and nucleotides. nih.gov Observed changes in metabolite levels can indicate which metabolic pathways are perturbed by the compound, providing functional information that complements proteomic data. nih.gov For example, an increase in specific fatty acids or a decrease in purine (B94841) pathway metabolites could point to an alteration of lipid or nucleotide metabolism, respectively. mdpi.com

In Vivo Preclinical Models for Activity Assessment (Non-Human)

Once in vitro activity is established, the efficacy of this compound must be evaluated in living organisms. The choice of animal model is critical and depends on the therapeutic area of interest. Given that many arylpiperazine compounds exhibit activity related to the central nervous system, rodent models are frequently employed. nih.gov

For instance, if the compound is hypothesized to have anxiolytic or antidepressant effects, it could be evaluated in established mouse models such as the forced swimming test or the tail suspension test. nih.gov These models are designed to assess behavioral despair, a core symptom of depression, and are sensitive to clinically effective antidepressant drugs. nih.gov The compound's ability to produce an anxiolytic-like effect might be assessed using the four-plate test in mice. nih.gov

Zebrafish larvae have also emerged as a valuable model for high-throughput screening of small molecules due to their rapid development, optical transparency, and genetic tractability. They are used to model various human diseases and can provide early insights into a compound's potential efficacy and toxicity in a whole-organism context.

Examples of Preclinical Animal Models for Compound Evaluation

| Animal Model | Therapeutic Area | Endpoint Measured |

|---|---|---|

| Mouse | Depression | Immobility time in forced swimming test |

| Mouse | Anxiety | Exploratory behavior in four-plate test |

| Rat | Neuropathic Pain | Paw withdrawal threshold |

Pharmacodynamic (PD) biomarkers are crucial for drug development as they provide measurable indicators of a biological response to a therapeutic intervention. For this compound, identifying and validating PD biomarkers in preclinical models is a key step to bridge the gap between animal studies and human clinical trials.

The process involves identifying a molecular or cellular change that is directly linked to the compound's mechanism of action. For example, if the compound is found to inhibit a specific enzyme, the levels of the enzyme's substrate or product could serve as a PD biomarker. If it binds to a specific receptor, downstream signaling events, such as protein phosphorylation, could be monitored. These biomarkers can be measured in accessible tissues or fluids (e.g., blood, cerebrospinal fluid) to demonstrate that the drug is engaging its target and eliciting the desired biological effect in a dose-dependent manner.

Exploration of this compound as a Chemical Probe for Biological Systems

Beyond its therapeutic potential, a well-characterized molecule like this compound can be developed into a chemical probe to study biological systems. This involves modifying the original structure to incorporate specific functionalities that allow for the identification of its binding partners or visualization of its location within cells.

Photoaffinity labeling (PAL) is a powerful technique used to identify the direct protein targets of a small molecule. nih.gov This method involves chemically modifying this compound to create a "photoprobe." This probe typically contains two key additions: a photoreactive group (such as a diazirine, phenyl azide, or benzophenone) and an enrichment handle (like biotin). nih.govmdpi.com

The general workflow involves incubating the photoprobe with cells or a protein lysate. nih.gov Upon irradiation with UV light, the photoreactive group is converted into a highly reactive intermediate that forms a stable, covalent bond with any nearby interacting proteins. mdpi.com The biotin (B1667282) handle then allows for the specific enrichment of these covalently labeled proteins, which can subsequently be identified and quantified using mass spectrometry. nih.gov This strategy can provide definitive evidence of direct target engagement and help deconvolute complex biological activities. nih.gov

To visualize the subcellular localization and trafficking of this compound, a fluorescent probe can be designed. This involves conjugating the core structure of the compound with a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength. The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and potential steric hindrance.

Once synthesized, this fluorescent analog can be introduced to living cells and its distribution monitored using fluorescence microscopy. rsc.org This can reveal whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, providing valuable clues about its site of action. rsc.org Such probes are instrumental in cell imaging and can help track the compound in real-time within a biological system. nih.govnih.gov The successful application of a fluorescent probe requires that the structural modification does not significantly alter the compound's original biological activity. researchgate.net

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Biotin |

| Phenyl azide |

| Benzophenone |

Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 5 Amino 2 Piperazin 1 Ylbenzoic Acid Derivatives

Design Principles for SAR Exploration: Lead Optimization and Diversity-Oriented Synthesis

The exploration of the Structure-Activity Relationship (SAR) for derivatives of 5-Amino-2-piperazin-1-ylbenzoic acid would likely commence with two primary strategies: lead optimization and diversity-oriented synthesis.

Lead Optimization: Assuming the parent compound, this compound, exhibits a desirable biological activity, lead optimization would involve the systematic modification of its core structure to enhance potency, selectivity, and pharmacokinetic properties. Key modifications would likely target the three main components of the molecule: the aminobenzoic acid ring, the piperazine (B1678402) ring, and the amino group. For instance, medicinal chemists would synthesize analogues with various substituents on the aromatic ring to probe the effects of electronics and sterics on activity. Similarly, the piperazine moiety offers opportunities for substitution on the second nitrogen atom, allowing for the introduction of a wide array of functional groups to explore interactions with the biological target.

Diversity-Oriented Synthesis (DOS): In a scenario where a lead compound has not yet been identified, DOS would be a powerful approach to generate a library of structurally diverse molecules based on the this compound scaffold. This strategy would involve combining a range of building blocks in a combinatorial fashion to rapidly access a wide area of chemical space. The goal of DOS is not to refine the activity of a known active compound, but rather to discover novel chemical entities with potentially new or improved biological functions.

Positional Scanning and Substituent Effect Analysis on Biological Activity

A critical aspect of understanding the SAR of this compound derivatives would be a detailed analysis of how the position and nature of substituents influence their biological activity.

Positional Scanning: This technique would involve systematically moving a particular substituent around the aromatic ring to identify the optimal position for biological activity. For example, the amino group at position 5 could be moved to positions 3 or 4 to assess the impact on target binding.

Substituent Effect Analysis: This would involve introducing a variety of substituents with different electronic and steric properties at each position of the molecule. For instance, electron-donating and electron-withdrawing groups could be placed on the benzoic acid ring to create a quantitative structure-activity relationship (QSAR) model. The data from these studies would be compiled into tables to visualize the trends and guide further synthesis.

Table 1: Hypothetical Substituent Effects on the Biological Activity of this compound Derivatives

| Position of Substitution | Substituent (R) | Change in Activity (IC₅₀) |

|---|---|---|

| Benzoic Acid Ring (Position 4) | -OCH₃ | Data not available |

| Benzoic Acid Ring (Position 4) | -Cl | Data not available |

| Piperazine (N-4) | -CH₃ | Data not available |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design methods would be invaluable.

Pharmacophore Modeling: By comparing the 3D structures of a series of active and inactive analogues of this compound, a pharmacophore model could be generated. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore could then be used as a 3D query to screen virtual compound libraries to identify novel, structurally diverse molecules with the potential to be active.

Target Engagement Studies and Confirmation of Molecular Interactions

Once promising derivatives are identified, it is crucial to confirm that they directly interact with their intended biological target and to characterize the nature of this interaction.

X-ray Co-crystallography of Ligand-Target Complexes

The most definitive method for understanding how a ligand binds to its target is X-ray co-crystallography. Obtaining a high-resolution crystal structure of a derivative of this compound in complex with its target protein would provide a detailed, atomic-level view of the binding site. This information would reveal the key amino acid residues involved in the interaction and the precise orientation of the ligand, which is invaluable for guiding further structure-based drug design efforts.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Biophysical techniques such as ITC and SPR are essential for quantifying the binding affinity and kinetics of ligand-target interactions.

Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a sensitive technique for measuring the kinetics of binding, providing association (kon) and dissociation (koff) rate constants, from which the binding affinity can also be calculated.

Table 2: Hypothetical Binding Data for a this compound Derivative

| Technique | Parameter | Value |

|---|---|---|

| ITC | Kd | Data not available |

| ITC | ΔH | Data not available |

| ITC | ΔS | Data not available |

| SPR | kon | Data not available |

Scaffold Hopping and Bioisosteric Replacements to Modulate Activity and Selectivity

To explore novel chemical space and improve drug-like properties, scaffold hopping and bioisosteric replacement are powerful strategies.

Scaffold Hopping: This would involve replacing the this compound core with a structurally different scaffold that maintains the key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with improved properties.

Bioisosteric Replacements: This strategy involves replacing specific functional groups within the molecule with other groups that have similar physical or chemical properties. For example, the carboxylic acid of the benzoic acid moiety could be replaced with a tetrazole, or the piperazine ring could be replaced with a homopiperazine (B121016) or a related heterocyclic system. These modifications can be used to fine-tune the compound's activity, selectivity, and pharmacokinetic profile.

Lack of Publicly Available Research Data for this compound Derivatives

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a lack of publicly available research specifically detailing the Structure-Activity Relationship (SAR), Structure-Target Relationship (STR), and rational design of analogues based on the "this compound" scaffold.

Extensive searches were conducted to locate scholarly articles, medicinal chemistry journals, and patent filings that focus on the synthesis and biological evaluation of derivatives of this specific compound. These searches, aimed at uncovering data suitable for a detailed analysis of how structural modifications influence biological activity, did not yield specific results for the requested chemical entity.

While the broader class of piperazine-containing compounds is widely explored in medicinal chemistry for various therapeutic targets, the particular substitution pattern of 5-amino and 2-piperazinyl on a benzoic acid core does not appear in the accessible scientific record in the context of detailed SAR or rational drug design studies.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the user's specific outline and content requirements, including detailed research findings and data tables, for "this compound" and its derivatives. Constructing such an article without foundational research data would compromise the principles of scientific accuracy and factual reporting.

Application of 5 Amino 2 Piperazin 1 Ylbenzoic Acid As a Chemical Probe or Scaffold in Drug Discovery Research

Utility of the 5-Amino-2-piperazin-1-ylbenzoic Acid Scaffold in Combinatorial Chemistry and Library Synthesis

The structure of this compound is exceptionally well-suited for combinatorial chemistry and the synthesis of large compound libraries. 5z.com Combinatorial chemistry aims to rapidly generate a large number of structurally diverse molecules, which can then be screened for biological activity. nih.govijpsr.com The this compound scaffold offers three distinct points for diversification, allowing for the systematic exploration of chemical space around a common core.

The three key functional groups for derivatization are:

The 5-amino group: This aromatic amine can be readily modified through reactions such as acylation, sulfonylation, reductive amination, or arylation to introduce a wide variety of substituents.

The carboxylic acid group: This group can be converted into amides, esters, or other carboxylic acid derivatives, enabling the introduction of another layer of molecular diversity.

The secondary amine of the piperazine (B1678402) ring: The piperazine moiety is a common feature in many approved drugs and is valued for its physicochemical properties. researchgate.net The secondary amine (N-4 position) is a nucleophilic center that can be functionalized through alkylation, acylation, or reductive amination.

This multi-point functionalization capability allows for the creation of extensive libraries using techniques like parallel synthesis or split-and-pool methods on a solid phase. 5z.com The piperazine-2-carboxylic acid scaffold, a related structure, has been successfully used to generate libraries of over 15,000 discrete compounds for high-throughput screening. 5z.com The rigid aromatic core combined with the more flexible piperazine ring provides a constrained yet adaptable framework, which is desirable for developing ligands with specific binding properties.

| Functional Group | Position | Potential Chemical Reactions | Examples of Building Blocks |

|---|---|---|---|

| Aromatic Amine | C-5 | Acylation, Sulfonylation, Reductive Amination | Acid chlorides, Sulfonyl chlorides, Aldehydes/Ketones |

| Carboxylic Acid | C-1 | Amide coupling, Esterification | Amines, Alcohols |

| Piperazine N-H | N-4 | Alkylation, Acylation, Reductive Amination | Alkyl halides, Acid chlorides, Aldehydes/Ketones |

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). nih.gov FBDD involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify weak but efficient binders to a biological target. nih.gov These initial hits are then optimized and grown into more potent, lead-like molecules.

The this compound scaffold, or fragments derived from it, is well-suited for FBDD for several reasons:

Low Molecular Complexity: As a fragment, it possesses a relatively low molecular weight and complexity, aligning with the principles of FBDD, which often follow the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

Rich in Pharmacophoric Features: The scaffold presents multiple pharmacophoric features—a hydrogen bond donor (amino group), a hydrogen bond acceptor/donor (piperazine), an acidic group (carboxylic acid), and an aromatic ring—within a compact structure. This allows it to probe various interaction points in a protein's binding site.

Synthetically Tractable Growth Vectors: The multiple functional groups serve as ideal "growth vectors." nih.gov Once a fragment hit is identified and its binding mode is determined (typically via X-ray crystallography), chemists can synthetically elaborate the fragment from these vectors to achieve stronger interactions and higher affinity. nih.govastx.com

For example, if the piperazine moiety is found to be a key binding element, the amino and carboxylic acid groups can be modified to extend into nearby pockets of the target protein, thereby improving potency and selectivity.

| Property | "Rule of Three" Guideline | Estimated Property for Scaffold |

|---|---|---|

| Molecular Weight (MW) | ≤ 300 Da | ~221 Da |

| cLogP | ≤ 3 | Low (hydrophilic groups present) |

| Hydrogen Bond Donors | ≤ 3 | 3 (amino NH2, piperazine NH) |

| Hydrogen Bond Acceptors | ≤ 3 | 4 (amino N, piperazine N, carboxyl O) |

| Rotatable Bonds | ≤ 3 | ~2-3 |

Role as a Building Block for Complex Natural Product Synthesis or Bio-Inspired Molecules

Natural products have historically been a rich source of therapeutic agents. The synthesis of natural product analogs or bio-inspired molecules is a key strategy in drug discovery. mdpi.com While this compound is not a natural product itself, its core motifs are found in biologically active molecules. The piperazic acid motif, for instance, is a component of various natural products with diverse biological activities. rsc.org

The scaffold can be utilized in Diversity-Oriented Synthesis (DOS), a strategy that aims to create structurally diverse and complex molecules from a common starting material. mdpi.com Starting with the this compound core, multi-step reaction sequences can be designed to build larger, more complex structures that mimic the skeletons of natural products or explore novel chemical space. For example, intramolecular reactions could be employed to create fused or bridged bicyclic systems, adding significant three-dimensional complexity to the initial flat aromatic scaffold. This approach allows for the generation of unique compound libraries with natural product-like features, which may possess novel biological activities.

Potential in PROTAC (Proteolysis-Targeting Chimeras) or Molecular Glue Degradation Technologies

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that removes disease-causing proteins rather than just inhibiting them. nih.gov This is primarily achieved through two types of small molecules: PROTACs and molecular glues.

PROTACs: These are heterobifunctional molecules consisting of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. The this compound scaffold is a promising starting point for PROTAC design. Its multiple functionalization points are ideal for attaching a linker and an E3 ligase ligand (e.g., a thalidomide (B1683933) analog for Cereblon or a VHL ligand) while derivatizing another part of the scaffold to serve as the warhead for binding the protein of interest.

Molecular Glues: These are smaller molecules that induce a new interaction between an E3 ligase and a target protein, leading to the target's degradation. nih.govcas.org The discovery of molecular glues has often been serendipitous, but rational design principles are emerging. biorxiv.org By creating a library of derivatives based on the this compound scaffold, it is possible to screen for compounds that may exhibit molecular glue activity. Subtle modifications to the scaffold could create a surface that is complementary to both an E3 ligase and a novel target protein, inducing their proximity and subsequent degradation of the target. nih.govnih.gov

Contribution to the Understanding of Molecular Recognition and Ligand Design Principles

The study of how scaffolds like this compound and its derivatives interact with biological targets provides valuable insights into the principles of molecular recognition. nih.gov The defined orientation of its functional groups allows for a systematic analysis of ligand-protein interactions.

The scaffold can engage in a variety of non-covalent interactions that are crucial for molecular recognition:

Ionic Interactions: The carboxylic acid is typically deprotonated at physiological pH, allowing it to form salt bridges with positively charged residues like arginine or lysine. The piperazine nitrogen can be protonated, enabling it to interact with negatively charged residues such as aspartate or glutamate.

Hydrogen Bonding: The amino group, carboxylic acid, and the piperazine N-H group are all potent hydrogen bond donors and acceptors.

Aromatic Interactions: The benzene (B151609) ring can participate in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine) or cation-π interactions with positively charged residues.

| Scaffold Moiety | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylate Group | Ionic, Hydrogen Bond | Arginine (Arg), Lysine (Lys), Histidine (His), Serine (Ser) |

| Aromatic Ring | π-π Stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Amino Group | Hydrogen Bond | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Backbone Carbonyls |

| Piperazine Ring | Hydrogen Bond, Ionic (if protonated) | Aspartate (Asp), Glutamate (Glu), Serine (Ser) |

Future Research Trajectories and Unaddressed Questions Pertaining to 5 Amino 2 Piperazin 1 Ylbenzoic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

Current synthetic approaches to analogous structures often rely on classical nucleophilic aromatic substitution, which may require harsh conditions and can suffer from limited scope and efficiency. Future research must focus on developing more sophisticated and sustainable synthetic methodologies.

Modern catalytic methods offer significant advantages. For instance, transition-metal-catalyzed C–H functionalization presents a direct and atom-economical route to introduce substituents onto the piperazine (B1678402) ring, a modification that is notoriously difficult via traditional methods. beilstein-journals.orgmdpi.com Similarly, palladium-catalyzed Buchwald-Hartwig amination could provide a mild and highly efficient method for coupling the piperazine moiety to the benzoic acid core. Exploring photoredox catalysis could also unveil novel reaction pathways for functionalizing the scaffold under ambient conditions. mdpi.com The development of flow chemistry protocols for the synthesis of 5-amino-2-piperazin-1-ylbenzoic acid and its derivatives would enable safer, more scalable, and highly reproducible production, accelerating further research.

| Synthetic Strategy | Potential Advantages | Key Research Question |

|---|---|---|

| Palladium-Catalyzed Amination | High efficiency, broad substrate scope, mild reaction conditions. | Can this method tolerate a wide range of functional groups on both the piperazine and benzoic acid fragments? |

| Direct C–H Functionalization | High atom economy, allows for late-stage modification of the piperazine ring. beilstein-journals.orgmdpi.com | Can regioselective functionalization of the piperazine C-H bonds be achieved? mdpi.com |

| Photoredox Catalysis | Uses visible light, enables unique transformations, mild conditions. mdpi.com | What novel derivatives can be accessed through light-mediated reactions? |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, and potential for automation. | Can a multi-step synthesis of complex derivatives be telescoped into a continuous flow process? |

Deeper Exploration of Uncharted Biological Activities and Novel Target Identification

The arylpiperazine motif is a privileged scaffold in drug discovery, appearing in numerous CNS-active and anticancer agents. nih.govnih.govresearchgate.net Likewise, aminobenzoic acid derivatives are known to possess a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov The combination of these two pharmacophores in this compound suggests a high potential for discovering novel biological activities.

Future research should involve broad, unbiased screening against a diverse range of biological targets. Initial efforts could focus on areas where the parent scaffolds have proven successful, such as oncology, neurodegenerative diseases, and infectious diseases. nih.govresearchgate.netnih.gov For instance, given the prevalence of arylpiperazines in oncology, derivatives could be tested against various cancer cell lines, such as pancreatic, prostate, and melanoma cell lines. mdpi.com Furthermore, exploring its potential as a proteasome inhibitor or as a modulator of amyloid-β and tau aggregation could open new avenues in cancer and Alzheimer's disease research, respectively. nih.govnih.gov

| Therapeutic Area | Potential Molecular Targets | Rationale |

|---|---|---|

| Oncology | Tyrosine kinases, Proteasome, α1-adrenoceptors | Arylpiperazine is a known scaffold for anticancer agents. nih.govnih.gov |

| Neuroscience | Serotonin (B10506) (5-HT) receptors, Dopamine (B1211576) (D3) receptors, Amyloid-β and Tau proteins | Arylpiperazines are classic CNS pharmacophores; potential for multi-target ligands. nih.govacs.org |

| Infectious Diseases | Bacterial DNA gyrase, Fungal cell wall enzymes | Both piperazine and aminobenzoic acid moieties are found in various antimicrobial agents. researchgate.netresearchgate.net |

| Inflammation | Cyclooxygenase (COX) enzymes, Cytokine pathways | Aminobenzoic acid derivatives have shown anti-inflammatory potential. nih.gov |

Advanced Computational Modeling for Precise Activity and Selectivity Predictions

To guide the efficient exploration of the chemical space around this scaffold, advanced computational modeling will be indispensable. Quantitative Structure-Activity Relationship (QSAR) models can be developed once an initial dataset of active and inactive compounds is generated. researchgate.netnih.gov These models can identify key molecular descriptors correlated with biological activity, enabling the prediction of potency for virtual compounds before their synthesis.

Furthermore, structure-based methods like molecular docking can be used to predict the binding modes of derivatives within the active sites of identified biological targets. nih.gov For high-priority targets, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions, helping to explain the molecular basis of selectivity and affinity. acs.org These computational tools can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov

Expansion of SAR Studies to Include Broader Chemical Space Exploration

A systematic Structure-Activity Relationship (SAR) study is crucial for optimizing the therapeutic potential of this scaffold. The structure of this compound offers multiple points for chemical modification. Future research should focus on systematically exploring these modification points to build a comprehensive SAR map. This exploration of a broader chemical space can be guided by computational predictions and aims to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.govresearchgate.net

Key areas for modification include:

N-4 Position of the Piperazine Ring: This is a common site for modification in arylpiperazine drugs. Introducing a variety of substituents, from small alkyl groups to larger aromatic or heterocyclic moieties, could drastically alter target engagement and selectivity. acs.org

The Benzoic Acid Ring: Substitution at the remaining open positions (3, 4, and 6) with various electron-donating and electron-withdrawing groups can fine-tune the electronic properties and steric profile of the molecule.

The Amino and Carboxyl Groups: These functional groups can be derivatized to form amides, esters, or other bioisosteres to modulate solubility, metabolic stability, and target interactions.

| Modification Site | Example Substituents | Potential Impact |

|---|---|---|

| Piperazine N-4 | Alkyl chains, Aryl groups, Heterocycles | Modulate target affinity, selectivity, and CNS penetration. |

| Benzoic Acid Ring | -F, -Cl, -OCH3, -CF3 | Fine-tune electronic properties, metabolic stability, and binding interactions. |

| Amino Group (-NH2) | Acetylation, Sulfonylation | Alter hydrogen bonding capacity and metabolic profile. |

| Carboxyl Group (-COOH) | Esterification, Amidation | Improve cell permeability, create prodrugs, and explore new binding interactions. |

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Derivatives

More advanced generative AI models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be trained on libraries of known active compounds to design entirely new derivatives of the scaffold. arxiv.orgoup.com These models can explore vast regions of chemical space to propose novel molecules with optimized, multi-parameter properties (e.g., high potency, low toxicity, and good synthetic accessibility), accelerating the hit-to-lead and lead optimization phases. mdpi.com

Potential for Functionalization and Incorporation into Advanced Materials or Biosensors

Beyond medicinal chemistry, the bifunctional nature of this compound—with its nucleophilic piperazine and amino groups and its carboxylic acid handle—makes it an attractive building block for materials science. The carboxylic acid can be used to anchor the molecule to surfaces or incorporate it into polymer backbones via condensation reactions. The piperazine and amino groups can act as ligands for metal ions or as sites for further chemical modification.

Future research could explore the synthesis of polymers incorporating this scaffold, potentially leading to materials with unique antimicrobial, conductive, or responsive properties. nih.govrsc.orgsemanticscholar.orgresearchgate.net Another promising avenue is its use in the development of chemical sensors or biosensors. frontiersin.orgnih.gov The aromatic core and heteroatoms could provide a recognition site for specific analytes, with binding events transduced into a measurable signal (e.g., fluorescence or an electrochemical response). researchgate.netmdpi.com

Addressing Fundamental Gaps in Understanding the Photophysical or Electronic Properties of the Scaffold

A fundamental understanding of the electronic and photophysical properties of the this compound scaffold is currently lacking. The molecule contains both electron-donating (amino, piperazine) and electron-withdrawing (carboxylic acid) groups attached to an aromatic ring, suggesting the potential for interesting photophysical behavior, such as intramolecular charge transfer (ICT).

Future studies should include a thorough characterization of its absorption and emission properties using UV-Vis and fluorescence spectroscopy. Investigating how these properties change with solvent polarity (solvatochromism) and pH could provide insights into the nature of its excited states. chemrxiv.org These experimental studies, complemented by quantum chemical calculations (e.g., Density Functional Theory), can elucidate the electronic structure and predict properties like the dipole moment and molecular orbitals. chemrxiv.org This knowledge is not only of fundamental interest but could also inform its application in areas like organic electronics or as a fluorescent probe. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Amino-2-piperazin-1-ylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of benzoic acid derivatives with piperazine under controlled pH (6.5–7.0) using ammonium acetate buffer systems. Optimization can be achieved via Design of Experiments (DOE) to evaluate temperature, solvent polarity, and catalyst loading effects . For reproducibility, track intermediates via thin-layer chromatography (TLC) and validate purity at each step using HPLC .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard, using a pH 6.5 ammonium acetate buffer for mobile phase compatibility . Confirm structural identity via ¹H/¹³C NMR (DMSO-d6 as solvent) and high-resolution mass spectrometry (HRMS), comparing spectral data to published libraries of piperazine derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. For spills, employ HEPA-filtered vacuums and dispose of waste as hazardous organic material . In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How can researchers design robust experiments to investigate structure-activity relationships (SAR) for this compound?